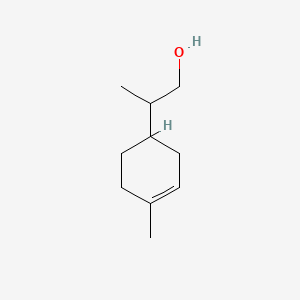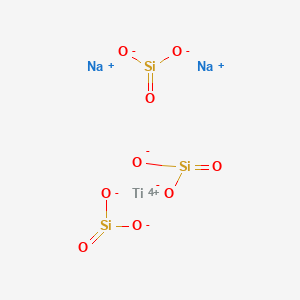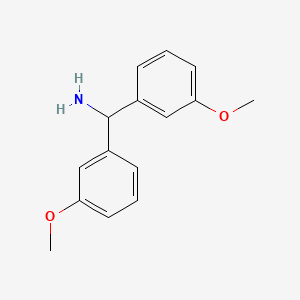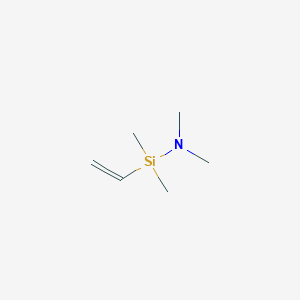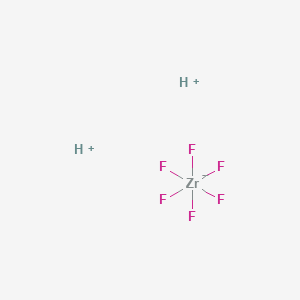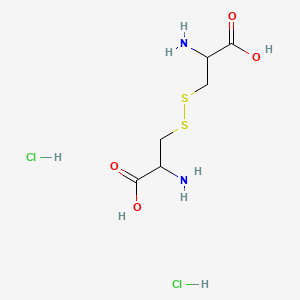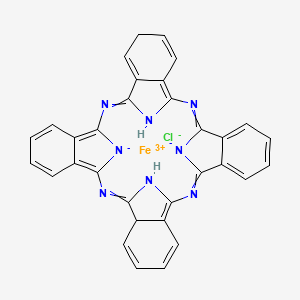
MAGNESIUM NITRIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium nitride, with the chemical formula Mg₃N₂, is an inorganic compound composed of magnesium and nitrogen. At room temperature and pressure, it appears as a greenish-yellow powder. This compound is known for its role in various chemical reactions and industrial applications due to its unique properties.
作用机制
Target of Action
Magnesium Nitride (Mg₃N₂) primarily targets the formation of certain metal nitrides and non-metal nitrides . It has been applied to synthetic cubic boron nitride and to prepare materials with high thermal conductivity .
Mode of Action
The mode of action of Mg₃N₂ involves its interaction with its targets, leading to changes in their structure and properties. For instance, Mg₃N₂ clusters exhibit higher chemical activity . The internal electron transfers from 3s to 3p orbitals of the Mg atoms are more than those from 2s to 2p orbitals of the N atoms .
Biochemical Pathways
Mg₃N₂ affects the biochemical pathways involved in the synthesis of certain metal nitrides and non-metal nitrides . It plays a key role in the formation of synthetic cubic boron nitride and materials with high thermal conductivity .
Pharmacokinetics
It plays a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis .
Result of Action
The result of Mg₃N₂’s action is the production of certain metal nitrides and non-metal nitrides . For example, it has been applied to produce synthetic cubic boron nitride and materials with high thermal conductivity . When Mg₃N₂ reacts with water, it forms a white precipitate, magnesium hydroxide, and releases ammonia gas .
Action Environment
The action of Mg₃N₂ can be influenced by environmental factors. For instance, the preparation of Mg₃N₂ nanoparticles, the properties of Mg₃N₂ crystals, and Mg₃N₂ clusters have been widely investigated . The growth of Mg₃N₂ thin films via atomic-nitrogen-assisted molecular beam epitaxy on various surfaces, such as silicon, sapphire, and gallium nitride surfaces, has been reported . The observed strong sensitivity of the nitride film to ambient conditions implies that a protective capping layer is required .
生化分析
Biochemical Properties
Magnesium nitride plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with various enzymes and proteins, facilitating the formation of nitrides. For example, this compound can be used to synthesize cubic boron nitride, which has high thermal conductivity . The interaction between this compound and biomolecules typically involves the transfer of nitrogen atoms, which can then participate in further biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is known to be sensitive to ambient conditions, requiring protective measures to prevent degradation . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments.
准备方法
Synthetic Routes and Reaction Conditions: Magnesium nitride can be synthesized through several methods:
- Magnesium powder reacts with nitrogen gas at elevated temperatures (around 800°C) to form this compound:
Direct Reaction Method: 3Mg+N2→Mg3N2
Magnesium reacts with ammonia gas at approximately 700°C:Ammonia Reaction Method: 3Mg+2NH3→Mg3N2+3H2
Industrial Production Methods:
Nitrogen Plasma Flow: Magnesium reacts with nitrogen in a nitrogen plasma flow.
Magnesium Coil Explosion: Magnesium coils are exploded in a nitrogen atmosphere.
Low-Pressure Chemical Vapor Deposition: This method involves the reaction of magnesium with nitrogen under low pressure.
Self-Propagating High-Temperature Synthesis: This method utilizes the exothermic reaction of magnesium and nitrogen to sustain the reaction.
Nano this compound Synthesis: This involves the synthesis of nanometric-sized this compound particles using thermal plasma under atmospheric pressure.
Types of Reactions:
- this compound reacts with water to produce magnesium hydroxide and ammonia gas:
Hydrolysis: Mg3N2+6H2O→3Mg(OH)2+2NH3
Oxidation: When magnesium is burned in air, this compound is formed along with magnesium oxide.
Thermal Decomposition: this compound decomposes into magnesium and nitrogen gas at temperatures between 700°C and 1500°C.
Common Reagents and Conditions:
Water: Used in hydrolysis reactions.
Oxygen: Involved in oxidation reactions.
High Temperatures: Required for thermal decomposition and synthesis reactions.
Major Products:
Magnesium Hydroxide: Formed during hydrolysis.
Ammonia Gas: Also formed during hydrolysis.
Magnesium Oxide: Formed during oxidation.
科学研究应用
Magnesium nitride has a wide range of applications in scientific research:
Catalyst: Used in the synthesis of boron nitride and other nitrides.
Optoelectronics: Due to its direct band gap, it is used in lasers, light-emitting diodes, and solar cells.
Thermal Conductivity: Applied in materials with high thermal conductivity.
Nanotechnology: Used in the preparation of nanomaterials and thin films.
相似化合物的比较
Magnesium nitride can be compared with other metal nitrides such as:
- Beryllium Nitride (Be₃N₂)
- Calcium Nitride (Ca₃N₂)
- Aluminium Nitride (AlN)
Uniqueness:
- This compound: Known for its catalytic properties and applications in optoelectronics.
- Beryllium Nitride: Less commonly used due to the toxicity of beryllium.
- Calcium Nitride: Used in the synthesis of other calcium compounds.
- Aluminium Nitride: Widely used in electronics due to its high thermal conductivity and electrical insulation properties .
This compound stands out due to its unique combination of properties, making it valuable in various industrial and research applications.
属性
CAS 编号 |
12057-71-5 |
|---|---|
分子式 |
C56H102Ir5O10 |
分子量 |
1896.5 g/mol |
IUPAC 名称 |
3-hydroxy-2,8-dimethyldec-3-en-5-one;6-hydroxy-9,9-dimethyldec-5-en-4-one;7-hydroxy-3,8-dimethyldec-6-en-5-one;5-hydroxy-6-methyloct-4-en-3-one;6-hydroxy-2,3,7-trimethyloct-5-en-4-one;iridium |
InChI |
InChI=1S/3C12H22O2.C11H20O2.C9H16O2.5Ir/c1-5-10(4)6-7-11(13)8-12(14)9(2)3;1-5-6-10(13)9-11(14)7-8-12(2,3)4;1-5-9(3)7-11(13)8-12(14)10(4)6-2;1-7(2)9(5)11(13)6-10(12)8(3)4;1-4-7(3)9(11)6-8(10)5-2;;;;;/h8-10,14H,5-7H2,1-4H3;9,14H,5-8H2,1-4H3;8-10,14H,5-7H2,1-4H3;6-9,12H,1-5H3;6-7,11H,4-5H2,1-3H3;;;;; |
InChI 键 |
CIAIWZFGZVFVGX-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)C=C(CCC(C)(C)C)O.CCC(C)CCC(=O)C=C(C(C)C)O.CCC(C)CC(=O)C=C(C(C)CC)O.CCC(C)C(=CC(=O)CC)O.CC(C)C(C)C(=O)C=C(C(C)C)O.[Ir].[Ir].[Ir].[Ir].[Ir] |
物理描述 |
Beige powder; [Alfa Aesar MSDS] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



